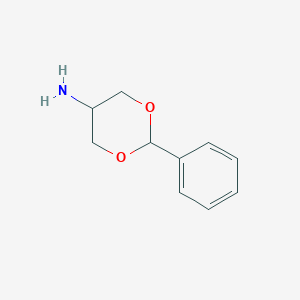

2-Phenyl-1,3-dioxan-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

13042-45-0 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-phenyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

InChI Key |

XXLVLPPHZWTLGD-UHFFFAOYSA-N |

SMILES |

C1C(COC(O1)C2=CC=CC=C2)N |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)N |

Synonyms |

1,3-Dioxan-5-amine,2-phenyl-,trans-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3 Dioxan 5 Amine and Its Analogs

Stereoselective Synthesis Approaches for 2-Phenyl-1,3-dioxan-5-amine

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. The spatial arrangement of the phenyl, amine, and other substituent groups on the dioxane ring dictates the molecule's properties and potential applications.

A primary strategy for obtaining specific stereoisomers involves the use of chiral starting materials. For instance, the optically active (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is prepared from the chiral precursor (1S, 2S)-(+)-2-amino-1-phenyl-1,3-propanediol. researchgate.net The reaction involves the condensation of this chiral amino diol with a ketone or an aldehyde to form the corresponding 5-amino-4-phenyl-1,3-dioxane. researchgate.net

This specific chiral amine, (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine, serves as a valuable chiral auxiliary. It has been effectively used in the asymmetric Strecker synthesis to produce α-quaternary arylglycines with high optical purity (up to 98% enantiomeric excess). acs.org The process involves the α-alkylation of deprotonated α-aminonitriles derived from this chiral dioxane. acs.org

Table 1: Synthesis of Aminonitriles using a Chiral Dioxane Auxiliary

| Aldehyde | Product (Aminonitrile) | Diastereomeric Ratio (dr) |

| Benzaldehyde (B42025) | (S)-2-(((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)amino)-2-phenylacetonitrile | >39:1 |

| 4-Methoxybenzaldehyde | (S)-2-(((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)amino)-2-(4-methoxyphenyl)acetonitrile | >39:1 |

| 4-Chlorobenzaldehyde | (S)-2-(4-Chlorophenyl)-2-(((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)amino)acetonitrile | >39:1 |

This table summarizes the synthesis of various aminonitriles using (4S,5S)-(+)-5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane as a chiral auxiliary, demonstrating high diastereoselectivity. Data sourced from Netz, I. et al. (2015). acs.org

Stereoselectivity in the synthesis of 1,3-dioxanes can be induced by either employing a chiral catalyst with achiral starting materials or by using a chiral starting material that directs the stereochemical outcome of the reaction.

Chiral Catalyst Induction: A notable example of catalyst-induced stereoselectivity is the use of chiral phosphoric acid catalysts. These catalysts enable the enantioselective construction of 1,3-dioxanes through a cascade reaction involving hemiacetalization and an intramolecular oxy-Michael addition. rsc.org This method provides a pathway to optically active 1,3-polyol motifs, which are valuable building blocks in organic synthesis. rsc.org Similarly, chiral thiourea-based organocatalysts have been developed for the stereoselective synthesis of 5-substituted-2,2-dimethyl-1,3-dioxane-4,6-diones, demonstrating the power of organocatalysis in creating chiral dioxane structures. tandfonline.com

Starting Material Induction: As discussed previously, the use of a chiral starting material is a robust method for ensuring stereocontrol. The synthesis of (4S,5S)-5-amino-4-phenyl-1,3-dioxanes from (1S, 2S)-(+)-2-amino-1-phenyl-1,3-propanediol is a classic example of substrate-induced diastereoselectivity. The inherent chirality of the aminodiol dictates the absolute configuration of the two stereocenters at positions 4 and 5 of the newly formed dioxane ring. researchgate.net

The synthesis of 1,3-dioxan-5-one (B8718524) is a key step toward accessing 1,3-dioxan-5-amine (B119814) derivatives. A general and scalable three-step synthesis for 2-substituted-1,3-dioxan-5-ones has been developed starting from the commercially available tris(hydroxymethyl)nitromethane (B93346). usask.ca The chemistry of these intermediates is rich, particularly their ability to form enolates which can then react with various electrophiles. usask.ca

Furthermore, multicomponent reactions offer an efficient route for the regioselective synthesis of complex molecules containing a dioxane-dione core. For example, the reaction of an aryl aldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and an amine derivative can produce novel spiroquinoline derivatives in an environmentally benign, catalyst-free process with high regioselectivity and diastereoselectivity. acs.org

The formation of the 1,3-dioxane (B1201747) ring via acetalization is a critical reaction where stereochemistry can be controlled. 1,3-Dioxane rings preferentially adopt a chair-like conformation, similar to cyclohexanes. thieme-connect.de Due to steric interactions, substituents at the 2-position of the ring generally favor an equatorial orientation. thieme-connect.deresearchgate.net

However, the stereochemical outcome can be influenced by reaction conditions. A highly stereoselective process for synthesizing trans-2,5-disubstituted 1,3-dioxane derivatives has been developed. researchgate.net This method involves performing the acetalization reaction between an aldehyde and a 2-substituted 1,3-propanediol (B51772) in the presence of saturated aqueous solutions of specific inorganic salts like CaCl₂, achieving a high trans/cis ratio (>96:<4). researchgate.net Intramolecular transacetalization reactions have also been employed as a key step in creating conformationally restricted 1,3-dioxanes where a phenyl group is fixed in an axial orientation. mdpi.com

General Synthetic Routes to 1,3-Dioxan-5-ones and their Precursors

The fundamental step in these syntheses is the construction of the 1,3-dioxane ring system. Condensation reactions are the most common and versatile methods employed for this purpose.

The most prevalent method for forming the 1,3-dioxane ring is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.deorganic-chemistry.org This acetalization is an equilibrium process, and to drive the reaction to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A wide array of catalysts can be employed for this transformation.

Table 2: Catalysts for 1,3-Dioxane Formation via Condensation

| Catalyst Type | Examples |

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid, Hydrochloric acid, Camphorsulfonic acid |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Zinc(II) chloride, Samarium(III) chloride |

| Other Reagents | Iodine, N-Bromosuccinimide (NBS), MoO₃/SiO₂ |

This table presents a selection of catalysts commonly used in the synthesis of 1,3-dioxanes from carbonyl compounds and 1,3-diols. thieme-connect.deorganic-chemistry.orgresearchgate.net

Beyond the standard acetalization, other condensation strategies exist. The Prins cyclization, a reaction between an olefin and formaldehyde, can be used to synthesize 4-substituted-1,3-dioxanes, with catalysts like MoO₃/SiO₂ proving effective. researchgate.net Additionally, tandem reactions, such as a Knoevenagel condensation followed by a Michael addition between an aromatic aldehyde and a 1,3-dioxane-4,6-dione, can be used to build more complex structures containing the dioxane motif. clockss.org

Utilization of Tris(hydroxymethyl)nitromethane as a Starting Material

A prominent synthetic pathway to 1,3-dioxan-5-one derivatives, which are precursors to the corresponding amines, commences with tris(hydroxymethyl)nitromethane. This starting material can be reacted with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 5-nitro-1,3-dioxane (B6597036) ring system. For instance, the reaction of tris(hydroxymethyl)nitromethane with a ketone in the presence of a strong acid catalyst yields the corresponding 5-hydroxymethyl-5-nitro-1,3-dioxane. This nitro-substituted dioxane can then be further transformed, for example, through reduction of the nitro group to an amine, to afford compounds like this compound.

The synthesis of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane has been reported with a 71% yield by reacting tris-(hydroxymethyl)-nitromethane with acetone (B3395972) in the presence of phosphorus pentoxide. Another approach involves heating a mixture of tris(hydroxymethyl)nitromethane and 2,2-dimethoxypropane (B42991) in acetonitrile (B52724) with a few drops of concentrated hydrochloric acid, resulting in an 82% yield of the same product.

Oxidative Esterification Methods in Dioxane Synthesis

Oxidative esterification presents an alternative strategy for the synthesis of 1,3-dioxan-5-one derivatives. This method can utilize a mixture of a 1,3-dioxane and a 1,3-dioxolane (B20135) as a starting material. Under specific oxidative esterification conditions, the 1,3-dioxane is converted to the desired dioxanone, while the 1,3-dioxolane is transformed into an ester dimer. This process is defined by three key conditions: the production of the dioxanone from the dioxane, the formation of the ester dimer from the dioxolane, and a low yield (10% or less) of formyl dioxolane from the dioxolane.

Derivatization Strategies for this compound

The this compound molecule offers several reactive sites for further chemical modification, including the amino moiety, the phenyl group, and the potential for introducing protecting groups on hydroxyl functionalities in related intermediates.

Chemical Transformations of the Amino Moiety

The primary amino group in this compound is a key site for a variety of chemical transformations. These modifications are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Common transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Cyanation: The electrophilic cyanation of primary amines using reagents like cyanogen (B1215507) bromide is a prevalent method for preparing cyanamides.

These transformations allow for the introduction of a wide array of functional groups, thereby tuning the steric and electronic properties of the molecule.

Modifications at the Phenyl Group

The phenyl group at the 2-position of the dioxane ring provides another handle for derivatization. Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring. The nature of the existing substituent (the dioxane ring) will direct the position of the incoming electrophile.

Furthermore, in the synthesis of related compounds, substituted benzaldehydes can be used as starting materials to introduce functionality directly onto the phenyl ring from the outset. For example, the condensation of substituted benzaldehydes with malonic acid can lead to the formation of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones, which are SIRT1 inhibitors.

Hydroxyl Protection Strategies for Dioxane Intermediates

During the synthesis of this compound and its analogs, it is often necessary to protect hydroxyl groups in the starting materials or intermediates. The protection of 1,2- and 1,3-diols is commonly achieved by forming cyclic acetals or ketals, such as dioxolanes and dioxanes.

Key hydroxyl protecting groups and strategies include:

Benzylidene acetals: Widely used to protect 1,3-diols. They can be introduced using benzaldehyde with an acid catalyst like zinc chloride or p-toluenesulfonic acid.

Isopropylidene ketals (acetonides): Commonly used for the protection of vicinal diols.

Silyl (B83357) ethers: Offer a range of stabilities depending on the silyl group used (e.g., TMS, TBDMS).

Ester protecting groups: Provide an economical and effective means of protecting hydroxyl groups.

The choice of protecting group is critical and depends on the specific reaction conditions and the desired stability. For instance, benzylidene acetals are generally stable under basic, reductive, or oxidative conditions but are labile to acidic conditions.

Precolumn Derivatization Techniques for Analytical Applications

For the analysis of amines like this compound,

Computational Chemistry and Conformational Analysis of 2 Phenyl 1,3 Dioxan 5 Amine Scaffolds

Quantum-Chemical Studies on 1,3-Dioxane (B1201747) Conformations

Quantum-chemical studies have been instrumental in understanding the conformational preferences of the 1,3-dioxane ring system. The parent 1,3-dioxane molecule predominantly adopts a chair conformation, which is significantly more stable than flexible forms like the twist-boat. researchgate.net Theoretical calculations have been employed to determine the energy differences between various conformers. For instance, ab initio molecular orbital theory and density functional theory (DFT) have shown the chair conformer of 1,3-dioxane to be substantially more stable than the 2,5-twist conformer. researchgate.net

These computational investigations also extend to substituted 1,3-dioxanes, providing insights into how different functional groups influence the conformational equilibrium. For 5-substituted 1,3-dioxanes, quantum-chemical studies at the RHF/6-31G(d) level of theory have been used to explore the potential energy surface. epa.govresearchgate.net These studies reveal the existence of both equatorial and axial chair conformers and map the pathways for their isomerization. epa.govresearchgate.net The presence of substituents at the C5 position, such as an amine group, would be expected to influence the relative energies of these chair forms and the barriers to their interconversion.

Furthermore, studies have explored the impact of solvent on conformational preferences. For example, the formation of hydrogen-bonded complexes between 1,3-dioxane and water molecules has been modeled using methods like PM3, RHF/6-31G(d), and MP2/6-31G(d)//RHF/6-31G(d). researchgate.netpleiades.online These calculations indicate that complexation can alter the potential energy surface, affecting the energy difference between conformers and the barriers to interconversion. researchgate.netpleiades.online

Ab Initio Molecular Orbital Theory Applications in Conformational Analysis

Ab initio molecular orbital theory has proven to be a powerful tool for the detailed conformational analysis of 1,3-dioxane and its derivatives. researchgate.net These methods, which solve the electronic Schrödinger equation without empirical parameters, provide accurate predictions of molecular geometries, energies, and other electronic properties. Various basis sets, such as 6-31G(d), 6-31G(d,p), and 6-31G+G(d), have been utilized in conjunction with methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to study the conformational isomers of 1,3-dioxane. researchgate.net

For the parent 1,3-dioxane, ab initio calculations have established that the chair conformer is more stable than the 2,5-twist conformer by a significant margin. researchgate.net The 1,4-twist conformation is found to be at a higher energy level than the 2,5-twist. researchgate.net These computational results are crucial for understanding the fundamental conformational preferences of the dioxane ring before considering the influence of substituents.

The application of ab initio methods extends to substituted systems as well. For instance, high-level ab initio calculations have been shown to accurately predict the conformer populations of 5-methoxy-1,3-dioxane, with results consistent with experimental NMR data. ibm.com This demonstrates the predictive power of these methods for understanding the conformational behavior of 5-substituted dioxanes, which is directly relevant to the 2-Phenyl-1,3-dioxan-5-amine scaffold. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have successfully identified the stationary points on the potential energy surface, corresponding to chair and twist conformers. researchgate.net

Conformational Isomerization Pathways and Energy Barriers

Computational studies have been crucial in mapping the pathways of conformational isomerization in 1,3-dioxane systems and quantifying the associated energy barriers. For 5-substituted 1,3-dioxanes, including those with a phenyl group, quantum-chemical calculations have revealed two primary pathways for the interconversion between the equatorial and axial chair conformers. epa.govresearchgate.net These pathways typically proceed through intermediate twist conformations.

The energy barriers for these isomerization processes have been estimated through these computational models. epa.govresearchgate.net For the parent 1,3-dioxane, the calculated free energy difference between the chair and 2,5-twist structures provides a measure of the barrier to ring inversion. researchgate.net In the case of 5-alkyl- and 5-phenyl-1,3-dioxanes, potential barriers for the conformational isomerization have been determined, providing a quantitative understanding of the ring's flexibility. epa.govresearchgate.net The presence of bulky substituents, such as a phenyl group at the 2-position and an amine group at the 5-position, would be expected to influence these energy barriers.

The study of 1,3-dioxane complexes with water has also shown that intermolecular interactions can lower the barriers to interconversion, suggesting that the conformational dynamics can be sensitive to the molecular environment. researchgate.netpleiades.online

Evaluation of Stereoelectronic Interactions in Dioxane Rings

Stereoelectronic interactions play a critical role in determining the geometry and stability of 1,3-dioxane rings. These interactions involve the delocalization of electrons from a donor orbital to an acceptor orbital, which are aligned in a specific spatial orientation. Computational methods, particularly Natural Bond Orbital (NBO) analysis, have been extensively used to identify and quantify these effects. tandfonline.comtandfonline.com

Several key stereoelectronic interactions have been identified in the 1,3-dioxane ring. These include:

Anomeric and Exo-Anomeric Effects: These are prominent at the C2 position and involve interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

Hyperconjugative Interactions: These occur throughout the ring and involve interactions between bonding and antibonding orbitals. For instance, interactions such as nO → σC-Hax, σC-O → σC5-Heq, and the homoanomeric nO → σ*C5-Heq have been observed in the chair, 2,5-twist, and 1,4-twist conformers of 1,3-dioxane. researchgate.net

A computational study of various six-membered rings, including 1,3-dioxane, highlighted the importance of a balance of several hyperconjugative interactions to explain the relative lengths of equatorial C(5)-H bonds. figshare.comacs.orgnih.govacs.org The homoanomeric n(p) → σ*C(5)-H(eq) interaction was found to be particularly significant in 1,3-dioxane. figshare.comacs.orgnih.govacs.org

NBO analysis of 1,3-dioxane has revealed significant stabilization energies from the delocalization of equatorial lone pairs on the oxygen atoms into the σ* antibonding orbitals of the C2-M3 bond (where M is the heteroatom). tandfonline.comtandfonline.com The magnitude of these interactions influences the conformational properties and the barriers to ring flipping. tandfonline.comtandfonline.com For this compound, the presence of the phenyl and amine groups would introduce additional stereoelectronic interactions that would modulate the conformational preferences of the dioxane ring.

Computational Predictions of Substituent Effects on Conformation

Computational chemistry provides a powerful platform for predicting how substituents at various positions on the 1,3-dioxane ring will affect its conformational equilibrium. The Gibbs conformational energies (ΔG°) of substituents at the C5 position have been determined both experimentally via ¹H NMR and theoretically through the calculation of vicinal coupling constants, with consistent results. epa.govresearchgate.net

The interplay of the 2-phenyl and 5-amine substituents is crucial. The phenyl group at the C2 position generally prefers an equatorial orientation to minimize steric hindrance. psu.edu Similarly, a substituent at the C5 position will also have a preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. In a crystal structure of a related compound, 2-(2-nitro-phenyl)-1,3-dioxan-5-ol, both the 2-nitrophenyl and the 5-hydroxy groups were found to be in equatorial positions in a chair conformation, which minimizes steric hindrance. nih.gov This provides a strong indication that the 2-phenyl and 5-amine groups in this compound would also likely adopt equatorial positions in the preferred chair conformation.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework. For 2-Phenyl-1,3-dioxan-5-amine, NMR data distinguishes between its potential cis and trans isomers, which differ in the spatial orientation of the substituents on the dioxane ring. emanresearch.orgcdnsciencepub.com

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In this compound, the key signals include those from the amine (-NH₂), the phenyl group (C₆H₅-), the methine proton at the acetal (B89532) center (-O-CH(Ph)-O-), and the methylene (B1212753) and methine protons of the dioxane ring.

The chemical shifts and coupling constants are particularly sensitive to the stereochemistry of the molecule. For example, in related 5-amino-1,3-dioxane derivatives, the orientation of the amine group (axial vs. equatorial) influences the signals of the adjacent protons on the dioxane ring. google.com In the cis isomer, the amine and phenyl groups are on the same side of the ring, leading to different spatial interactions and thus different NMR signals compared to the trans isomer. emanresearch.org

A related compound, cis-5-methyl-2-(4-nitrophenyl)-1,3-dioxan-5-amine, shows distinct signals for the axial and equatorial protons of the dioxane ring. emanresearch.org The ¹H NMR spectrum of this compound is expected to show a complex multiplet for the phenyl protons around 7.25-7.55 ppm, a singlet for the benzylic proton at C2 around 5.5-5.9 ppm, and distinct signals for the dioxane ring protons. google.com The amine protons typically appear as a broad singlet. emanresearch.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.25 - 7.55 | Multiplet | Protons on the aromatic ring. |

| C2-H (acetal) | 5.5 - 5.9 | Singlet | Benzylic proton between two oxygens. |

| Dioxane Ring-H | 3.3 - 4.5 | Multiplets | Protons on the C4 and C6 positions. |

| C5-H | ~3.3 | Multiplet | Proton at the same carbon as the amine group. |

| NH₂ | Variable | Broad Singlet | Chemical shift can vary with solvent and concentration. |

This table is generated based on data from analogous compounds. emanresearch.orggoogle.com

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts indicate the electronic environment of each carbon.

The carbon of the acetal group (C2) is characteristically found downfield, typically above 90 ppm, due to the deshielding effect of the two adjacent oxygen atoms. emanresearch.org The carbons of the phenyl group appear in the aromatic region (126-140 ppm). The carbons of the dioxane ring (C4, C5, C6) resonate in the range of 60-80 ppm. The specific chemical shifts of the C4, C5, and C6 carbons can help confirm the stereochemistry of the substituents. cdnsciencepub.com For the related precursor, 2-phenyl-1,3-dioxan-5-one, the carbonyl carbon (C5) appears at a significantly downfield shift of 204.4 ppm. google.com Upon conversion to the amine, this signal shifts dramatically upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (acetal) | 99 - 102 | Highly deshielded by two oxygen atoms. |

| C4, C6 | 65 - 73 | Methylene carbons of the dioxane ring. |

| C5 | ~50 | Carbon bearing the amine group. |

| Phenyl C (quaternary) | 137 - 139 | Carbon attached to the dioxane ring. |

| Phenyl C (CH) | 126 - 130 | Aromatic carbons. |

This table is generated based on data from analogous compounds. emanresearch.orgcdnsciencepub.comgoogle.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. emanresearch.org The C-O stretching vibrations of the dioxane ether linkages will produce strong bands in the 1040-1150 cm⁻¹ region. cdnsciencepub.comgoogle.com Aromatic C-H stretching can be seen just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Dioxane) | C-O Stretch | 1040 - 1150 (strong) |

This table is generated based on characteristic IR absorption data. emanresearch.orggoogle.comdocbrown.info

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The molecular formula for this compound is C₁₀H₁₃NO₂. uq.edu.au

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (179.22 g/mol ). chemspider.com Common fragmentation patterns for similar structures involve the loss of fragments from the dioxane ring or the phenyl group. For the related compound 2-phenyl-1,3-dioxan-5-one, significant fragments are observed at m/z 178 (M⁺), 148, 119, 105 (benzoyl cation), 91, and 77 (phenyl cation). google.com For this compound, fragmentation would likely involve the loss of the amine group or cleavage of the dioxane ring, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |

| 178 | [M-H]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table is generated based on fragmentation patterns of analogous compounds. google.comnih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the phenyl group.

The phenyl group typically exhibits two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm, both arising from π→π* transitions within the aromatic ring. researchgate.net The presence of the amine and dioxane substituents may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands. In related compounds, such as substituted benzonitriles with amine groups, absorption maxima are noted around 220 nm, 296 nm, and 342 nm. mdpi.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π→π* (E-band) | ~210 | Phenyl Ring |

| π→π* (B-band) | ~260 | Phenyl Ring |

This table is generated based on general principles and data from analogous compounds. researchgate.netmdpi.com

Applications in Complex Organic Synthesis and Chemical Biology

A Versatile Organic Building Block

2-Phenyl-1,3-dioxan-5-amine serves as a fundamental component in the assembly of intricate molecular architectures. lookchem.com Its dioxane structure provides a stable scaffold that can be strategically modified, while the amine group offers a reactive site for various chemical transformations, including condensation, amidation, and cross-coupling reactions. This dual functionality makes it an invaluable intermediate for synthesizing functionalized molecules with diverse applications. The compound's ability to participate in asymmetric reactions with high yields and selectivity further underscores its utility in modern organic synthesis.

Synthetic Utility in the Preparation of Dihydroxyacetone (DHA) and Serinol Analogs

The strategic use of this compound extends to the synthesis of important biological molecules like Dihydroxyacetone (DHA) and serinol analogs. 2-Phenyl-1,3-dioxan-5-one, a closely related derivative, can be deprotected to yield DHA. google.com Furthermore, reductive amination of this dioxanone produces 5-amino-1,3-dioxanes, which can then be deacetalized to furnish serinol (2-amino-1,3-propanediol). google.comnih.gov Serinol and its derivatives are crucial intermediates in various chemical processes, including the synthesis of pharmaceuticals and X-ray contrast agents. nih.govresearchgate.net

The synthesis of serinol from 5-amino-1,3-dioxane derivatives often involves treatment with a strong organic acid, resulting in yields ranging from 70% to 93%. nih.govresearchgate.net This highlights an efficient pathway to this valuable amino alcohol.

Intermediate in the Synthesis of Pharmaceutical Compounds

The significance of this compound is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various therapeutic agents. lookchem.com

Precursors to Antiviral Agents (e.g., Valganciclovir Intermediates)

A notable application of this compound is in the production of Valganciclovir, a prodrug of the antiviral medication Ganciclovir, which is used to treat cytomegalovirus infections. google.com A derivative, 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one, serves as a crucial and stable intermediate in an improved and industrially viable process for preparing Valganciclovir. google.comwipo.int This process overcomes deficiencies of prior art methods, leading to a cost-effective production with high yield and purity. google.com

Components in the Synthesis of Compounds Targeting Neurological Disorders

The 1,3-dioxane (B1201747) scaffold, present in this compound, is a structural motif found in compounds with potential activity against neurological disorders. For instance, derivatives of 1,3-dioxane have been investigated as potent and selective 5-HT1A receptor agonists, demonstrating anxiolytic, antidepressant, and anti-nociceptive properties in vivo. researchgate.net Furthermore, research into pyrazolo-fused quinazolines, which can be synthesized from related amine-containing building blocks, has shown promise for developing modulators of GABA-A receptors, which are therapeutic targets for neurological disorders. bohrium.com

Use in the Design and Synthesis of Advanced Functional Materials

Beyond its pharmaceutical applications, this compound and its derivatives contribute to the field of materials science.

Role in Liquid Crystal Compound Preparation

Derivatives of 1,3-dioxane have been utilized as components in nematic liquid crystal compositions. google.com For example, 5-substituted-1,3-dioxan-2-ones, when combined with other liquid crystal materials, can lower the threshold voltage of the resulting display, leading to lower power consumption. google.com This demonstrates the potential of the dioxane framework in the development of advanced display technologies.

Building Block for Polymer Synthesis

The unique structural characteristics of this compound, which combines a rigid heterocyclic ring with a reactive primary amine group, suggest its potential as a valuable monomer for the synthesis of advanced polymeric materials. While extensive, direct research on the polymerization of this specific compound is not widely available in peer-reviewed literature, its application can be inferred from studies on analogous structures, such as methacrylate (B99206) derivatives and other diamines containing heterocyclic rings. The primary amine functionality allows for its incorporation into various polymer backbones through reactions like polycondensation, typically with diacyl chlorides or dicarboxylic acids, to form polyamides.

The synthesis of polyamides from diamines and diacyl chlorides is a well-established method that could theoretically be applied to this compound. ineosopen.orgmdpi.comkpi.uanih.gov For instance, low-temperature solution polycondensation is a common technique used to produce aromatic polyamides, often requiring polar aprotic solvents and sometimes the addition of salts to improve the solubility of the resulting polymer. mdpi.comnih.gov The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, would be expected to yield a polyamide containing the 2-phenyl-1,3-dioxan moiety as a repeating unit in the polymer chain.

The properties of such a hypothetical polyamide would be influenced by the rigid and bulky 2-phenyl-1,3-dioxan ring. The incorporation of such structures into a polymer backbone is known to affect thermal stability, solubility, and mechanical properties. mdpi.com Generally, the introduction of bulky, non-planar groups can enhance the solubility of aromatic polyamides by disrupting chain packing, while the rigidity of the ring can contribute to a high glass transition temperature (Tg).

In a related context, research has been conducted on the radical polymerization of methacrylate monomers derived from the corresponding alcohol, cis- and trans-(2-phenyl-1,3-dioxan-5-yl) methacrylate. acs.org This study highlights that the stereochemistry of the dioxane ring influences the polymerization kinetics. acs.org Although this is a different polymerization mechanism, it underscores the scientific interest in polymers containing the 2-phenyl-1,3-dioxan group.

Investigations into the ring-opening polymerization of derivatives have also been noted, suggesting another potential route for creating polymers from related monomers. Furthermore, the synthesis of polyamides from other heterocyclic diamines, such as those derived from anhydroalditols, has been successfully demonstrated through interfacial polycondensation, yielding polymers with number-average molecular weights in the range of 5,000 to 25,000 g/mol . researchgate.net

While direct experimental data for polymers synthesized from this compound is scarce, the established principles of polymer chemistry allow for the prediction of its behavior as a monomer. Detailed research, including synthesis and characterization, would be necessary to fully elucidate the properties and potential applications of polymers derived from this compound.

Medicinal Chemistry and Drug Discovery Research Leveraging the 2 Phenyl 1,3 Dioxan 5 Amine Scaffold

Scaffold Hopping and Ring Equivalent Strategies in Drug Design

Scaffold hopping is a powerful strategy in drug design that involves replacing a core molecular structure with a different, yet functionally equivalent, scaffold to identify novel compounds with improved properties. The 1,3-dioxane (B1201747) ring system, a key feature of 2-phenyl-1,3-dioxan-5-amine, is often employed in such strategies. For instance, the 1,3-dioxane moiety can serve as a bioisosteric replacement for other cyclic or acyclic structures, aiming to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic parameters.

In one notable example, a series of compounds was developed by expanding and simplifying a 1,3-dioxolane (B20135) scaffold, which is structurally related to the 1,3-dioxane system. researchgate.netunicam.it This approach led to the discovery of a potent and selective 5-HT1A receptor agonist with demonstrated anxiolytic, antidepressant, and anti-nociceptive activities in vivo. researchgate.netunicam.it The successful application of this strategy highlights the utility of the dioxane core in generating novel chemical entities with significant therapeutic potential.

Exploration of Structure-Activity Relationships (SAR) based on Dioxane Core Modifications

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. For derivatives of this compound, modifications to the dioxane core and its substituents are crucial for elucidating the key structural features required for biological activity.

A detailed SAR study was conducted on a series of compounds, leading to the identification of a potent and selective 5-HT1A receptor agonist. unicam.it This research underscores the importance of systematic modifications to the dioxane scaffold to enhance receptor affinity and functional activity. unicam.it Similarly, SAR studies on 2-aminobenzophenone (B122507) derivatives, which share some structural similarities with the this compound framework, have revealed that the introduction of an amino group at a specific position plays a critical role in their growth inhibitory activity. researchgate.net These findings demonstrate that even minor alterations to the core structure can have a profound impact on biological outcomes.

The following table summarizes the impact of various substitutions on the activity of different compound series, providing insights into the SAR of dioxane-related scaffolds.

| Compound Series | Modification | Impact on Activity | Reference |

| 1,3-Dioxane Derivatives | Ring expansion/opening, molecular elongation/simplification | Led to potent and selective 5-HT1A receptor agonists | researchgate.netunicam.it |

| 2-Aminobenzophenone Derivatives | Introduction of an amino group at the ortho position | Increased growth inhibitory activity | researchgate.net |

| Tetrahydro-1H-pyrido[4,3-b]indoles | Disubstitution on the phenyl ring | Generally beneficial, leading to compounds with high efficacy and potency | acs.org |

Design of Conformationally Restricted Analogues for Receptor Binding Studies

The conformational flexibility of a molecule can significantly influence its interaction with a biological target. The 1,3-dioxane ring in this compound adopts a chair conformation, which can be exploited to design conformationally restricted analogues. acs.orgresearchgate.net These rigid molecules help to probe the bioactive conformation required for optimal receptor binding and can lead to compounds with enhanced selectivity and potency.

Conformational analysis of 2-substituted 1,3-dioxanes has been a subject of interest, providing a basis for understanding the spatial arrangement of substituents and their influence on molecular properties. acs.org The cis-configuration of this compound, for instance, dictates a specific orientation of the phenyl and amine groups, which is crucial for its interactions with target proteins. uq.edu.auchemspider.com By synthesizing and evaluating a series of conformationally defined analogues, researchers can map the binding pocket of a receptor and design ligands with improved affinity.

Development of Novel Inhibitors and Modulators

The this compound scaffold has served as a template for the development of novel inhibitors and modulators of various biological targets. For example, derivatives of this scaffold have been investigated for their potential as antimicrobial agents and enzyme inhibitors. Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting their potential in the development of new antibiotics.

Furthermore, the structural features of the 1,3-dioxane ring have been incorporated into the design of ligands for G protein-coupled receptors (GPCRs). The development of allosteric modulators for the GPRC6A receptor, incorporating a privileged 2-phenyl-indole scaffold, demonstrates the potential of phenyl-substituted heterocyclic systems in modulating GPCR activity. researchgate.net

Integration into Privileged Structure Frameworks in Medicinal Chemistry

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.net The this compound scaffold can be considered a component of such privileged structures due to the presence of the phenyl group attached to a heterocyclic ring. researchgate.net

Phenyl-substituted heterocyclic scaffolds, such as 2-phenyl-indoles and benzoylpiperidines, have been extensively used in drug discovery. researchgate.netmdpi.com These frameworks are found in a wide range of bioactive compounds, highlighting their versatility and drug-like properties. researchgate.netmdpi.com The integration of the this compound motif into these privileged structure frameworks can lead to the discovery of novel compounds with diverse biological activities.

The following table provides examples of privileged structures and their applications in medicinal chemistry.

| Privileged Structure | Target Class | Therapeutic Area | Reference |

| 2-Phenyl-indole | G protein-coupled receptors (GPCRs) | Various | researchgate.net |

| Benzoylpiperidine | 5-HT2A receptors | Antipsychotics | mdpi.com |

| 1,4-Benzodiazepine | Various | Anxiolytics, anticonvulsants | researchgate.netnih.gov |

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. bohrium.comresearchgate.netacs.orgf1000research.comneliti.com For derivatives of this compound, docking studies can provide valuable insights into their interactions with biological targets at the molecular level.

By creating a three-dimensional model of the ligand-target complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to guide the design of new analogues with improved potency and selectivity. For instance, docking studies have been employed to understand the binding of various heterocyclic compounds to their respective targets, aiding in the optimization of lead compounds. bohrium.comresearchgate.netacs.orgf1000research.comneliti.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-1,3-dioxan-5-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed acetalization reactions. For example, glycerol etherification with benzaldehyde using cationic acidic resins (e.g., Amberlyst-15) under reflux conditions produces six-membered cyclic acetals like 2-phenyl-1,3-dioxan-5-ol derivatives. Key parameters include temperature (80–120°C), solvent polarity, and catalyst reusability .

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : Use NMR (¹H, ¹³C) spectroscopy to identify the dioxane ring protons (δ 3.5–5.0 ppm) and amine protons (δ 1.5–2.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 179.0946 (monoisotopic mass). X-ray crystallography may resolve stereochemistry, particularly for cis/trans isomers .

Q. What are the primary research applications of this compound in green chemistry?

- Methodological Answer : The compound serves as a precursor for dihydroxyacetone and 1,2-propanediol synthesis, which are valuable in biodegradable polymer research. Its six-membered ring structure enhances thermal stability compared to five-membered analogs, making it suitable for solvent-resistant materials .

Advanced Research Questions

Q. How does conformational rigidity influence the reactivity of this compound in sp³ C–O bond cleavage reactions?

- Methodological Answer : DFT studies reveal that the locked chair conformation of the dioxane ring prevents favorable orbital overlap required for sp³ C–O cleavage. Experimental trials with flexible analogs (e.g., 2-phenyl-1,3-dioxolane) show higher reactivity, confirming the need for conformational flexibility in such transformations .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?

- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenyl ring) and reaction conditions (e.g., solvent polarity, catalyst loading) can clarify structure-activity relationships. Cross-validate results using kinetic isotope effects (KIE) and Hammett plots to isolate electronic vs. steric influences .

Q. How can site-selective functionalization of this compound be achieved for medicinal chemistry applications?

- Methodological Answer : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu) to target the amine or phenyl moieties. For example, palladium-catalyzed amination at the 5-position enables incorporation into bioactive scaffolds while preserving the dioxane ring’s integrity .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess solubility and logP values. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox stability and interaction with biological targets. PubChem-derived InChI keys (e.g., IWLVIVKGGLGGEH-UHFFFAOYSA-N) enable database cross-referencing .

Data Contradictions and Validation

Q. Why do some studies report low yields for this compound synthesis despite optimized conditions?

- Methodological Answer : Side reactions (e.g., ring-opening or polymerization) may occur under acidic conditions. Mitigate this by using milder acids (e.g., p-toluenesulfonic acid) or protecting the amine group with Boc/benzyl groups during synthesis. Monitor intermediates via TLC or HPLC .

Q. How to address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Standardize assay protocols (e.g., enzyme inhibition IC₅₀ measurements) across labs. Verify compound purity (>95% by HPLC) and stereochemical consistency (e.g., enantiomeric excess via chiral chromatography). Use positive controls (e.g., known enzyme inhibitors) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.